molecular formula C8H18ClN3O2 B584873 L-N5-(1-Iminopropyl) ornithine (hydrochloride)

L-N5-(1-Iminopropyl) ornithine (hydrochloride)

カタログ番号: B584873
分子量: 223.70 g/mol
InChIキー: FADRJPGCWHNIBW-RGMNGODLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-N5-(1-Iminopropyl) ornithine hydrochloride (CAS: 150403-96-6) is a synthetic derivative of the non-proteinogenic amino acid L-ornithine, modified at the N5 position with a 1-iminopropyl group. This compound belongs to a class of nitric oxide synthase (NOS) inhibitors, which are critical tools in studying the role of nitric oxide (NO) in physiological and pathological processes. Its structure features a propyl chain terminating in an imino group, distinguishing it from other N5-ornithine derivatives. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo research applications .

準備方法

Synthetic Routes and Methodologies

Hydrolysis of L-Arginine Derivatives

Principle : L-Ornithine intermediates are synthesized via alkaline hydrolysis of L-arginine derivatives, followed by functionalization.
Procedure (Adapted from CN1594282A and CN1590367A ):

  • Base Hydrolysis :

    • L-Arginine hydrochloride is treated with weak bases (e.g., Ba(OH)₂ or Ca(OH)₂) under reflux (95–110°C, 2–3 hours).

    • Key Reaction :

      L-ArginineBa(OH)2,ΔL-Ornithine+Urea\text{L-Arginine} \xrightarrow{\text{Ba(OH)}_2, \Delta} \text{L-Ornithine} + \text{Urea}
    • Neutralization with dilute H₂SO₄ removes Ba²⁺/Ca²⁺ as sulfates.

  • Iminopropyl Group Introduction :

    • The free amine of ornithine reacts with propanimidoyl chloride or propanenitrile derivatives.

    • Example : Propanenitrile is converted to ethyl propanimidate using HCl/EtOH, then coupled with Boc-protected ornithine.

  • Deprotection and Isolation :

    • Acidic deprotection (e.g., HCl/EtOAc) yields the hydrochloride salt.

    • Purification via ion-exchange chromatography or recrystallization (ethanol/water).

Yield : 75–82% (patent data).
Purity : ≥99% (HPLC), specific rotation [α]D20=+23.0 to +24.5[α]_D^{20} = +23.0^\circ\ to\ +24.5^\circ .

Imidic Ester Method

Principle : Direct amidination of L-ornithine using imidic esters (PMC ).
Procedure :

  • Imidic Ester Synthesis :

    • Propanenitrile reacts with anhydrous ethanol and HCl gas to form ethyl propanimidate hydrochloride.

  • Coupling with Protected Ornithine :

    • Boc-ornithine is treated with the imidic ester in alkaline aqueous conditions (pH 10, 0–5°C).

  • Deprotection :

    • Boc removal with HCl yields L-N5-(1-iminopropyl) ornithine hydrochloride.

Key Data :

  • HRMS (ESI) : m/z 188.1394 [M+H]⁺ (C₈H₁₈N₃O₂).

  • ¹H NMR (D₂O) : δ 3.99 (t, J=6.0 Hz), 1.09 (t, J=7.5 Hz) .

Phase-Transfer Catalysis (PTC)

Optimization (CN1590367A ):

  • Catalysts : Crown ether (e.g., 18-crown-6) enhances reaction efficiency.

  • Conditions : L-Ornithine, propanimidoyl chloride, Ca(OH)₂, choline (promoter), 98°C, 2 hours.

  • Advantages : Higher yields (82%) and reduced racemization.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Advantages
Base Hydrolysis L-Arginine HClBa(OH)₂, H₂SO₄75–82%≥99%Scalable, minimal racemization
Imidic Ester Boc-OrnithinePropanenitrile, HCl/EtOH63–70%95–98%High selectivity, modular for homologs
Phase-Transfer L-OrnithineCrown ether, Ca(OH)₂82%≥99%Fast, efficient, low byproduct formation

Purification and Characterization

  • Crystallization : Ethanol/water mixtures precipitate the hydrochloride salt.

  • Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with pyridine/water .

  • Analytical Confirmation :

    • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/MeCN).

    • Elemental Analysis : C 38.2%, H 7.2%, N 16.7%, Cl 14.1% (theoretical: C 38.3%, H 7.1%, N 16.8%, Cl 14.2%).

Challenges and Optimization

  • Racemization Control : Alkaline conditions during hydrolysis require pH monitoring (optimum pH 7.0–7.2) .

  • Byproduct Management : Barium sulfate precipitates must be thoroughly removed to avoid contamination.

  • Scalability : Patent methods emphasize industrial applicability with >80% yields .

Recent Advancements

  • Enzymatic Approaches : Mutant DDAH-1 enzymes (e.g., L271G) improve selectivity for amidine derivatives .

  • Click Chemistry : Alkyne-functionalized analogs enable bioconjugation for targeted studies .

Applications in Research

  • NOS Inhibition : IC₅₀ = 3 μM for nNOS, 52 μM for DDAH-1 .

  • Structural Insights : X-ray crystallography confirms covalent binding to Cys274 in DDAH-1 (PDB: 3I4A) .

化学反応の分析

Methyl-L-NIO hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of Methyl-L-NIO hydrochloride, while substitution reactions may produce various substituted derivatives .

科学的研究の応用

メチル-L-NIO塩酸塩は、窒素酸化物合成酵素を阻害する能力により、科学研究で広く使用されています。その用途には次のようなものがあります。

    化学: 窒素酸化物合成酵素とその阻害剤のメカニズムを研究するためのツールとして使用されます。

    生物学: シグナル伝達や免疫応答などの窒素酸化物を含む細胞プロセスを研究するために使用されます。

    医学: 炎症や神経変性疾患などの窒素酸化物の過剰産生に関連する病状における潜在的な治療用途について調査されています。

    産業: 窒素酸化物合成酵素を標的とした新薬や治療薬の開発に使用されています

作用機序

メチル-L-NIO塩酸塩は、窒素酸化物合成酵素を競合的に阻害することにより、その効果を発揮します。酵素の結合部位でL-アルギニンと競合するため、L-アルギニンが窒素酸化物とシトルリンに変換されるのを防ぎます。 この阻害は、さまざまな生理学的および病理学的プロセスに関与する分子である窒素酸化物の産生を減少させます .

6. 類似の化合物との比較

メチル-L-NIO塩酸塩は、エチル-L-NIOやL-NIOなどの他の窒素酸化物合成酵素阻害剤と類似しています。窒素酸化物合成酵素のさまざまなアイソフォームに対する特定の阻害力と選択性でユニークです。 たとえば、メチル-L-NIO塩酸塩は、内皮および誘導性アイソフォームと比較して、神経性窒素酸化物合成酵素に対してより強力です . この選択性は、さまざまな生物学的プロセスにおける異なる窒素酸化物合成酵素アイソフォームの特定の役割を研究するための貴重なツールとなっています .

類似の化合物

類似化合物との比較

Structural and Chemical Differences

The primary distinction among N5-ornithine derivatives lies in their substituents at the N5 position, which influence enzyme selectivity, potency, and pharmacokinetics. Key compounds include:

Compound Name Substituent Salt Form CAS Number Molecular Weight (g/mol)
L-N5-(1-Iminopropyl) ornithine 1-Iminopropyl Hydrochloride 150403-96-6 173.21 (free base basis)
L-N5-(1-Iminoethyl) ornithine 1-Iminoethyl Dihydrochloride 150403-88-6 182.65
N5-(1-Iminobutyl)-L-ornithine 1-Iminobutyl Hydrochloride 150403-97-7 Not reported
N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Pyrimidinyl group Hydrochloride hydrate 195143-52-3 254.29 + 36.46 (HCl)

Key Observations :

  • Salt Form : The hydrochloride vs. dihydrochloride forms (e.g., L-NIO dihydrochloride, CAS: 159190-44-0) affect solubility and stability. Hydrochloride salts are generally more soluble in aqueous solutions .
  • Bulkier Groups : Derivatives like N5-(5-hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine incorporate aromatic rings, which may reduce membrane permeability compared to alkyl-substituted analogs .

Pharmacological Activity and Selectivity

Nitric Oxide Synthase (NOS) Inhibition

  • L-N5-(1-Iminopropyl) ornithine hydrochloride: Limited direct data are available, but its structural similarity to L-NIO suggests it may inhibit NOS, particularly the inducible isoform (iNOS).
  • L-NIO (1-Iminoethyl derivative): A well-characterized irreversible iNOS inhibitor (IC50 ~1 μM), used to study NO's role in vascular tone and immune responses. It shows preferential inhibition of endothelial NOS (NOS-3) in cardiac studies .

Functional Studies

  • In feline pulmonary vasculature, L-NIO (10 μM) failed to attenuate kava-induced vasodepression, suggesting NO-independent pathways dominate in this context .
  • L-N5-(1-iminoethyl) ornithine dihydrochloride (10 μM) irreversibly inhibits NOS in microglial cells, blocking chromogranin A-induced neurotoxicity .

生物活性

L-N5-(1-Iminopropyl) ornithine (hydrochloride), commonly referred to as L-NIO, is a potent inhibitor of nitric oxide synthase (NOS) isoforms, which play critical roles in various physiological and pathological processes. This article delves into the biological activity of L-N5-(1-Iminopropyl) ornithine, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

L-N5-(1-Iminopropyl) ornithine functions primarily as an irreversible inhibitor of nitric oxide synthase (NOS). NOS catalyzes the conversion of L-arginine to nitric oxide (NO), a signaling molecule involved in numerous biological functions, including vasodilation, neurotransmission, and immune response modulation. The inhibition of NOS by L-NIO leads to a decrease in NO production, influencing various downstream effects:

  • Nitric Oxide Production : By inhibiting NOS, L-NIO reduces the synthesis of NO, impacting vascular smooth muscle relaxation and other NO-mediated processes .
  • Pro-inflammatory Mediators : Studies have shown that L-NIO can enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, indicating its role in inflammatory responses .

Pharmacological Effects

The pharmacological implications of L-N5-(1-Iminopropyl) ornithine are extensive:

  • Cancer Research : L-NIO has been utilized in studies examining its effects on breast cancer cell lines (e.g., MCF-7). It was found to enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel and carbachol .
  • Inflammation Models : In animal models of inflammatory diseases, such as collagen-induced arthritis, the administration of L-NIO has shown potential in modulating disease activity through its effects on NO production .

Research Findings

Numerous studies have investigated the biological activity and therapeutic potential of L-N5-(1-Iminopropyl) ornithine. Below are some key findings:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
NOS InhibitionDemonstrated that L-NIO is a non-selective inhibitor affecting various NOS isoforms.
Cancer Cell CytotoxicityEnhanced effects of paclitaxel in MCF-7 breast cancer cells when combined with L-NIO treatment.
Inflammatory ResponseReduced clinical disease activity in collagen-induced arthritis models with L-NIO administration.
Mechanism-Based InhibitionIdentified L-VNIO as a potent and selective inhibitor for nNOS with reversible binding properties.

Case Studies

  • Breast Cancer Treatment :
    A study explored the role of L-NIO in enhancing the cytotoxicity of paclitaxel in MCF-7 cells. The results indicated that co-treatment with L-NIO significantly increased cell death compared to treatment with paclitaxel alone, suggesting a synergistic effect that could be exploited for therapeutic purposes .
  • Inflammatory Disease Model :
    In a murine model of collagen-induced arthritis, treatment with Cl-amidine (a related compound) showed a significant reduction in disease severity and autoantibody production. Although this study did not use L-NIO directly, it underscores the importance of targeting NO pathways in inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the primary biochemical role of L-N<sup>5</sup>-(1-Iminopropyl) ornithine (hydrochloride) in nitric oxide (NO) signaling studies?

L-N<sup>5</sup>-(1-Iminopropyl) ornithine (L-NIO) is a competitive inhibitor of nitric oxide synthase (NOS), particularly targeting inducible NOS (iNOS) and endothelial NOS (eNOS). It blocks the conversion of L-arginine to NO and citrulline by competing for the enzyme's active site. This inhibition is critical for studying NO-dependent pathways in vascular regulation, neuroinflammation, and ischemia-reperfusion injury . Methodological Note : Use HPLC (≥95% purity) to verify compound integrity before administration. For in vivo models (e.g., rat ischemia), dissolve in saline at 1–10 mg/kg doses, adjusting for bioavailability .

Q. How can researchers validate the specificity of L-NIO for distinct NOS isoforms in experimental systems?

Isoform specificity can be assessed via:

  • Enzyme Activity Assays : Compare inhibition kinetics (IC50) of L-NIO against purified iNOS, eNOS, and neuronal NOS (nNOS) using arginine-to-citrulline conversion assays .
  • Genetic Knockdown : Combine L-NIO treatment with siRNA targeting specific NOS isoforms to confirm functional redundancy .
  • EPR Spectroscopy : Measure NO production in mitochondrial fractions (post-L-NIO treatment) to differentiate NOS-dependent vs. NOS-independent NO sources .

Advanced Research Questions

Q. How can L-NIO be integrated into experimental models of focal cerebral ischemia, and what are key methodological considerations?

L-NIO induces vasoconstriction and ischemia by inhibiting eNOS-derived NO in cerebral vasculature. Key steps include:

  • Stereotaxic Injection : Administer L-NIO (0.1–1 mM in PBS) directly into the middle cerebral artery (MCA) of rodents. Monitor cerebral blood flow via laser Doppler .
  • Outcome Metrics : Assess neuroinflammation (e.g., microglial activation via Iba1 staining) and motor deficits (e.g., rotarod tests) at 24–72 hours post-injection .
  • Controls : Co-administer L-arginine (1–5 mM) to reverse L-NIO effects and confirm NO-dependent mechanisms .

Q. What experimental strategies resolve contradictions in L-NIO efficacy across different NOS isoforms or tissue types?

Discrepancies arise due to isoform expression levels, redox environments, and off-target effects. Mitigate via:

  • Dose-Response Curves : Titrate L-NIO (0.1–100 µM) in cell cultures (e.g., macrophages for iNOS; endothelial cells for eNOS) to identify isoform-specific thresholds .
  • Combinatorial Inhibition : Pair L-NIO with selective inhibitors (e.g., 1400W for iNOS) to isolate contributions of individual isoforms .
  • Metabolic Tracing : Use <sup>15</sup>N-labeled L-arginine with LC-MS to quantify NO pathway intermediates and confirm target engagement .

Q. How can stable isotope-labeled analogs of L-NIO enhance metabolic pathway analysis in vivo?

<sup>13</sup>C/<sup>15</sup>N-labeled L-NIO (e.g., L-Ornithine-[<sup>13</sup>C5,<sup>15</sup>N2] Hydrochloride) enables:

  • Tracer Studies : Track incorporation into urea cycle intermediates via NMR or mass spectrometry .
  • Pharmacokinetics : Quantify tissue distribution and clearance rates using isotopic dilution assays .
  • Dynamic NO Flux Analysis : Couple with <sup>15</sup>N-arginine to model NO synthesis inhibition kinetics .

Q. Methodological & Analytical Considerations

Q. What analytical techniques are critical for characterizing L-NIO purity and structural integrity?

  • HPLC : Use C18 columns with UV detection (220 nm) to assess purity (>95%) and detect degradation products .
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on the iminopropyl moiety (δ 1.8–2.2 ppm for methyl groups) and ornithine backbone .
  • Mass Spectrometry : Validate molecular weight (173.21 g/mol free base) via ESI-MS in positive ion mode .

Q. How should researchers optimize L-NIO solubility and stability in cell culture or in vivo models?

  • Solubility : Prepare stock solutions in 0.1 M HCl or PBS (pH 7.4) at 10–50 mM. Vortex and filter-sterilize (0.22 µm) to prevent aggregation .
  • Stability : Store lyophilized L-NIO at –20°C; avoid freeze-thaw cycles. In solution, use within 24 hours or add antioxidants (e.g., 0.1% ascorbate) to prevent oxidation .

Q. Data Interpretation & Reproducibility

Q. What controls are essential for ensuring reproducibility in L-NIO-mediated NO inhibition studies?

  • Negative Controls : Use scrambled ornithine analogs (e.g., D-NIO) to rule out nonspecific effects .
  • Positive Controls : Include NOS activators (e.g., LPS for iNOS) and rescue experiments with excess L-arginine .
  • Blinding : Mask treatment groups during outcome assessment to reduce bias in neurobehavioral or histological analyses .

Q. How can conflicting data on L-NIO’s neuroprotective vs. neurotoxic effects be reconciled?

Context-dependent outcomes arise from dose, timing, and model-specific factors. Address via:

  • Time-Course Experiments : Evaluate NO levels and neuronal viability at multiple timepoints (e.g., 6–72 hours post-treatment) .
  • Cell-Type-Specific Targeting : Use conditional knockout models or cell-selective delivery (e.g., endothelial vs. neuronal cultures) to dissect mechanisms .

特性

IUPAC Name

(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADRJPGCWHNIBW-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Reactant of Route 2
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Reactant of Route 3
Reactant of Route 3
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Reactant of Route 4
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Reactant of Route 5
L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Reactant of Route 6
L-N5-(1-Iminopropyl) ornithine (hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。